![molecular formula C28H28N2O3 B4995753 2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane](/img/structure/B4995753.png)
2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane (DBZ) is a bicyclic compound that has been widely studied for its potential applications in medicinal chemistry. DBZ is a member of the diazabicyclo[3.3.1]nonane (DBN) family of compounds, which are known for their ability to act as potent inhibitors of acetylcholinesterase (AChE), an enzyme that plays a critical role in the regulation of neurotransmitter signaling in the brain.
作用機序
The mechanism of action of 2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane as an AChE inhibitor involves the binding of the compound to the active site of the enzyme, preventing the hydrolysis of acetylcholine and leading to an increase in the concentration of the neurotransmitter in the synaptic cleft. This increase in acetylcholine concentration can improve cognitive function and memory in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its potential applications as an AChE inhibitor, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that plays a role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition of MAO activity can lead to an increase in the concentration of these neurotransmitters in the brain, potentially improving mood and reducing symptoms of depression.
実験室実験の利点と制限
One of the advantages of 2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane is its high potency as an AChE inhibitor, which makes it a promising candidate for the development of new Alzheimer's disease therapies. However, one limitation of this compound is its relatively low water solubility, which can make it difficult to administer in vivo. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its utility in laboratory experiments.
将来の方向性
There are a number of potential future directions for research on 2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane and other DBN compounds. One area of interest is the development of new Alzheimer's disease therapies based on the inhibition of AChE. Additionally, there is interest in exploring the potential applications of this compound and other DBN compounds in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, there is interest in developing new synthetic methods for the production of this compound and other DBN compounds, which could improve their utility in laboratory experiments and clinical applications.
合成法
The synthesis of 2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane can be achieved through a number of different methods, including the reaction of 4-methoxybenzaldehyde with 2,4-dibenzoyl-1,3-diazabicyclo[3.3.1]nonane in the presence of a Lewis acid catalyst. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of chiral auxiliary reagents to control the stereochemistry of the product.
科学的研究の応用
2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane has been the focus of extensive research in the field of medicinal chemistry due to its potential applications as an AChE inhibitor. AChE inhibitors are commonly used in the treatment of Alzheimer's disease, a neurodegenerative disorder that is characterized by the loss of cholinergic neurons in the brain. This compound has been shown to be a potent inhibitor of AChE, making it a promising candidate for the development of new Alzheimer's disease therapies.
特性
IUPAC Name |
[4-benzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonan-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-33-25-17-15-20(16-18-25)26-29(27(31)21-9-4-2-5-10-21)23-13-8-14-24(19-23)30(26)28(32)22-11-6-3-7-12-22/h2-7,9-12,15-18,23-24,26H,8,13-14,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIHCKNDLZCTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(C3CCCC(C3)N2C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B4995674.png)
![4-iodo-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl]benzamide](/img/structure/B4995682.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B4995689.png)
![N,N-diethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline](/img/structure/B4995692.png)

![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4995708.png)
![2-(benzyl{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B4995710.png)
![N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B4995729.png)
![2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)](/img/structure/B4995732.png)


![2-{[4-(4-chlorophenoxy)butyl]amino}ethanol](/img/structure/B4995761.png)

